molecular formula C6H13Br2NO2S B2383586 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide CAS No. 1803583-00-7

4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide

Cat. No.: B2383586
CAS No.: 1803583-00-7
M. Wt: 323.04
InChI Key: AIYPYKOCNZNZKU-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is a chemical compound with the molecular formula C6H13Br2NO2S . It is used in laboratory settings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and other disease-causing microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes and proteins, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that are currently used in medicinal chemistry.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide in lab experiments include its high purity, low toxicity, and ease of synthesis. Additionally, this compound has shown promising results in various scientific studies, which makes it a valuable tool for researchers. However, the limitations of using this compound include its limited solubility in certain solvents and its potential for degradation under certain conditions.

Future Directions

There are several future directions for the use of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new diagnostic tools for the early detection of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide can be achieved through a simple reaction between thiomorpholine and 1,2-dibromoethane. The reaction can be catalyzed by a strong base such as sodium hydroxide. The product obtained is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide has been used in various scientific studies, particularly in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, malaria, and tuberculosis.

Safety and Hazards

The safety data sheet for a similar compound, Thiomorpholine 1,1-dioxide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Properties

IUPAC Name

4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYPYKOCNZNZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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